Reduced Cellular Toxicity of 5-Fluoro Analogues vs. Non-Fluorinated Benzisothiazolones in PMI Inhibitor Series
In the development of phosphomannose isomerase (PMI) inhibitors, 5-fluoro-substituted benzisothiazolones exhibited dose-dependent increases in activity that were indicative of reduced cellular toxicity, in contrast to non-fluorinated analogues which showed appreciable toxicity [1]. This SAR finding positions the 5-fluoro scaffold as a preferred core for optimizing the therapeutic window.
| Evidence Dimension | Cellular toxicity profile |
|---|---|
| Target Compound Data | 5-Fluoro analogues (e.g., CID-25181243/MLS-0390936) show dose-dependent activity increases indicative of low toxicity |
| Comparator Or Baseline | Non-fluorinated benzisothiazolone analogues (exhibit appreciable cellular toxicity) |
| Quantified Difference | Qualitative: reduced toxicity with retained potency; precise IC50 shift not numerically reported in the probe summary |
| Conditions | Human phosphomannose isomerase (PMI) enzyme assay; living cell permeability and toxicity evaluation in the NIH Molecular Libraries Probe program |
Why This Matters
For researchers synthesizing PMI inhibitor libraries, the 5-fluoro core offers a documented advantage in therapeutic window optimization over the non-fluorinated benzisothiazolone scaffold.
- [1] Therapeutic Inhibitors of Phosphomannose Isomerase – Probe 1, NCBI Bookshelf, NBK47345, 2010. Section: 'the 5-fluoro analogues indeed furnish potent compounds with reduced cellular toxicity.' View Source
